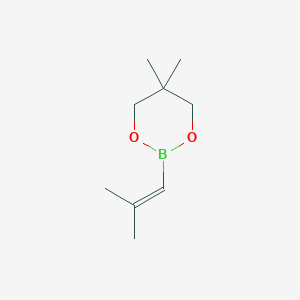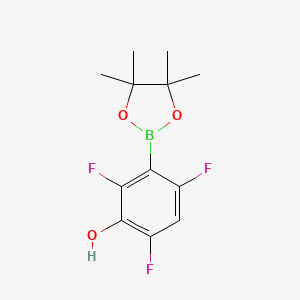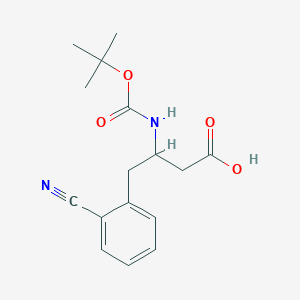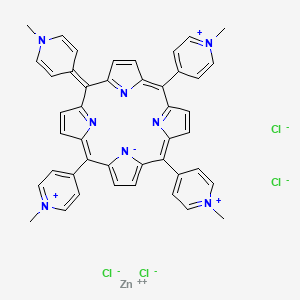
Phosphine, tri-7-octenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, tri-7-octenyl- is a tertiary phosphine compound characterized by the presence of three 7-octenyl groups attached to a central phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are known for their versatility in various chemical reactions and applications. The molecular formula of Phosphine, tri-7-octenyl- is C24H45P, and it has a molecular weight of 364.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine, tri-7-octenyl- can be synthesized through several methods, including:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
Addition of P–H to Unsaturated Compounds: This method involves the addition of a phosphorus-hydrogen bond to an unsaturated compound, such as an alkene, to form the phosphine.
Reduction of Phosphine Oxides: This method involves the reduction of phosphine oxides using reducing agents such as borane-dimethylsulfide complex.
Industrial Production Methods: Industrial production of Phosphine, tri-7-octenyl- typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Phosphine, tri-7-octenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphine to its corresponding oxide using oxidizing agents.
Substitution: This reaction involves the replacement of one or more of the 7-octenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include phenylsilane and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products Formed:
Scientific Research Applications
Phosphine, tri-7-octenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and homogeneous catalysis.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phosphine, tri-7-octenyl- involves its ability to act as a Lewis base, donating electron pairs to form coordination complexes with transition metals . This property makes it an effective ligand in homogeneous catalysis, where it can stabilize reactive intermediates and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal complex formed .
Comparison with Similar Compounds
Phosphine, tri-7-octenyl- can be compared with other similar tertiary phosphines, such as:
Triphenylphosphine: Unlike Phosphine, tri-7-octenyl-, triphenylphosphine has three phenyl groups attached to the phosphorus atom.
Tris(2-cyanoethyl)phosphine: This compound has three 2-cyanoethyl groups attached to the phosphorus atom and is used in polymer chemistry and as a reducing agent.
Tris(2-methoxyethyl)phosphine: This compound has three 2-methoxyethyl groups attached to the phosphorus atom and is used in coordination chemistry and as a ligand in catalysis.
Phosphine, tri-7-octenyl- is unique due to the presence of the 7-octenyl groups, which provide distinct steric and electronic properties that can influence its reactivity and applications .
Properties
CAS No. |
816420-00-5 |
|---|---|
Molecular Formula |
C24H45P |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
tris(oct-7-enyl)phosphane |
InChI |
InChI=1S/C24H45P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-6H,1-3,7-24H2 |
InChI Key |
YIDSZQNGOLHXQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCP(CCCCCCC=C)CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)






acetic acid](/img/structure/B12515761.png)

![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)

![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
